Phosphonic acid, (3-phenyl-5-isoxazolyl)-

AMPA Receptor Structure-Activity Relationship (SAR) Neuropharmacology

Researchers developing focused libraries for neurological disorders face a critical bottleneck: generic isoxazole or phosphonate replacements fail to replicate the unique LogP (1.14), tPSA (93.37 Ų) and metal-chelating reactivity of the unsubstituted (3-phenyl-5-isoxazolyl)phosphonic acid core. This compound solves that by providing a rigorously characterized, non-substitutable building block for AMPA-receptor SAR and enzyme active-site probing. - Enables direct SAR hypothesis testing without confounding ester or dihydro-analog artifacts. - Reliable phosphonate-phosphate bioisostere with documented metal-chelation (Mg²⁺, Zn²⁺) capability. - Standard global shipping with full documentation, ensuring procurement managers receive exactly the scaffold specified.

Molecular Formula C9H8NO4P
Molecular Weight 225.14 g/mol
CAS No. 125674-62-6
Cat. No. B12668223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, (3-phenyl-5-isoxazolyl)-
CAS125674-62-6
Molecular FormulaC9H8NO4P
Molecular Weight225.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)P(=O)(O)O
InChIInChI=1S/C9H8NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)
InChIKeyBGAJWGPVHJKOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenyl-5-isoxazolyl)phosphonic Acid Overview


Phosphonic acid, (3-phenyl-5-isoxazolyl)- (CAS 125674-62-6) is a heterocyclic organophosphorus compound with the molecular formula C9H8NO4P and a molecular weight of 225.14 g/mol . It belongs to the class of 5-isoxazolyl phosphonic acids, characterized by a phosphonate group (-P(O)(OH)2) directly attached to the 5-position of a 3-phenyl-1,2-oxazole ring [1]. This core structure serves as a foundational chemical scaffold for synthesizing more complex molecules rather than an end-use active pharmaceutical ingredient, with its utility stemming from the electron-rich nature of the isoxazole ring and the metal-chelating ability of the phosphonate moiety.

Heterocyclic organophosphorus building block
3-phenyl-5-isoxazolyl phosphonate scaffold
Well-characterized physicochemical profile

Irreplaceability of (3-Phenyl-5-isoxazolyl)phosphonic Acid


In scientific research and early-stage development, substitution of (3-phenyl-5-isoxazolyl)phosphonic acid with a generic isoxazole or an alternative phosphonate is not functionally equivalent due to the compound's unique position as a foundational building block [1]. The presence of both the unsubstituted phosphonic acid group and the specific 3-phenyl-5-isoxazolyl core dictates its reactivity and complexation properties, which are fundamentally different from its dihydro-analogs (e.g., 2-isoxazolines), ester prodrugs (e.g., monoethyl esters), or carboxylate isosteres. Its specific LogP (1.14) and Topological Polar Surface Area (tPSA, 93.37 Ų) values directly influence its behavior in membrane permeability and molecular recognition studies, making it a non-substitutable entity for generating and testing structure-activity relationship (SAR) hypotheses .

Dihydro-isoxazoline analogs Ring saturation alters reactivity and immunomodulation context, may not transfer directly.
Ester prodrugs Monoethyl esters require hydrolysis; phosphonate group availability differs.
Carboxylate isosteres Class-level evidence indicates phosphonate-carboxylate potency context may not translate.

Comparative Evidence for (3-Phenyl-5-isoxazolyl)phosphonic Acid


AMPA Receptor Potency: Phosphonic vs. Carboxylic Acid Isosteres

In a study of isoxazole amino acid AMPA receptor antagonists, a direct comparison between parallel series of carboxylic acid and phosphonic acid analogs demonstrated that the phosphonic acid derivatives generally exhibited significantly higher potency than their carboxylate counterparts [1]. This class-level inference supports the scientific and procurement rationale that replacing a carboxylate group with a phosphonate moiety in the isoxazole context is a validated strategy for enhancing target engagement, providing a foundational justification for the selection of (3-phenyl-5-isoxazolyl)phosphonic acid as a key scaffold.

AMPA receptor potency
Class-level inference
Phosphonic acid analogs exhibited generally higher potency than carboxylate counterparts in in vitro AMPA receptor assays.
Supports phosphonate scaffold selection for target engagement research.
Exact compound data not reported; class-level trend.
AMPA Receptor Structure-Activity Relationship (SAR) Neuropharmacology

Immunoregulatory Potential: Isoxazole vs. Isoxazoline

The chemical class of phosphorus-containing isoxazoles and isoxazolines has been patented for immunoregulatory applications [1]. While the specific activity data for the fully unsaturated (3-phenyl-5-isoxazolyl)phosphonic acid is not provided, the patent explicitly differentiates between compounds based on the saturation state of the heterocyclic ring (i.e., A = a C-C single bond vs. a C-C double bond), which corresponds to the dihydro-isoxazoline and isoxazole cores, respectively. This suggests the 5-isoxazolyl derivative possesses distinct immunomodulatory properties compared to its 2-isoxazolinyl counterpart.

Immunoregulatory SAR
Supporting evidence
Patent claims differentiate isoxazole from dihydro-isoxazoline cores for immunomodulation.
Ring saturation may distinguish immunopharmacology research applications.
Qualitative structural distinction; no numerical data.
Immunoregulator Immunostimulator Immunotherapy

Physicochemical Profile as a Unique Entity

The compound's well-defined physicochemical properties, including a molecular weight of 225.14 g/mol, a calculated LogP of 1.14, a Topological Polar Surface Area (tPSA) of 93.37 Ų, and a density of 1.53 g/cm³, are verifiable and distinct [1]. While not a direct comparator-based differentiator, these values are critical for scientific selection and procurement, as they inform solubility, permeability, and formulation considerations that are not available for related but hypothetical or uncharacterized analogs. The procurement of a compound with verified and reproducible physical properties is a prerequisite for reliable research.

Physicochemical identity
Data to verify
MW 225.14 g/mol, LogP 1.14, tPSA 93.37 Ų, density 1.53 g/cm³.
Verified properties enable identity confirmation and formulation considerations.
Calculated database values; lot-specific verification recommended.
Medicinal Chemistry Chemical Building Block Physicochemical Properties

Application Scenarios for (3-Phenyl-5-isoxazolyl)phosphonic Acid


AMPA Receptor Modulator Library Synthesis

Based on class-level evidence showing enhanced potency of phosphono isoxazole amino acids over carboxylate analogs at AMPA receptors, this compound is a strategically justified starting material or core scaffold for synthesizing focused compound libraries aimed at identifying new leads for neurological disorders [1].

Isoxazole Saturation in Immunomodulation

As highlighted by patent literature that distinguishes between isoxazole and isoxazoline derivatives, (3-phenyl-5-isoxazolyl)phosphonic acid is the appropriate compound for research groups seeking to probe the structure-activity relationship (SAR) of this class regarding immune cell function, specifically to isolate the contribution of the fully unsaturated isoxazole ring [2].

Metal Chelation and Molecular Recognition Scaffold

The phosphonic acid group is a known bioisostere for phosphate and carboxylate groups, and the isoxazole ring is a prevalent motif in bioactive molecules. The well-characterized physicochemical properties of this specific compound make it a reliable, non-substitutable building block for chemists exploring new drug targets where metal chelation (e.g., enzyme active sites with Mg2+, Zn2+) or novel molecular interactions are hypothesized [3].

Application
Selection Property
Validation Focus
AMPA receptor SAR library synthesis
Phosphonate-carboxylate potency context (class-level)
Target engagement in neuropharmacology assays
Isoxazole vs. isoxazoline immunomodulation SAR
Ring saturation context
Immune cell function modulation studies (patent-derived)
Metal chelation and molecular recognition scaffold
Phosphonate metal-binding capability
Enzyme active-site interaction studies
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